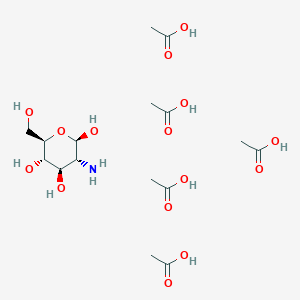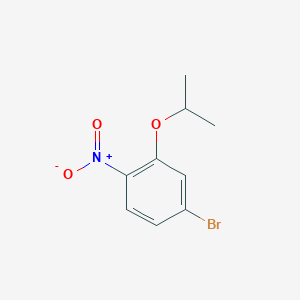![molecular formula C12H16N4O3 B8148629 [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8148629.png)
[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an azido group, an ethoxy group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves a multi-step process. One common method starts with the reaction of 2-chloroethanol with sodium azide to form 2-azidoethanol. This intermediate is then reacted with ethylene oxide to produce 2-(2-azido-ethoxy)ethanol. The final step involves the reaction of this intermediate with benzyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azido group is particularly useful in click chemistry, a method for rapidly synthesizing bioconjugates.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specialized properties. Its reactivity makes it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester depends on its chemical structure and the specific context in which it is used. Generally, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Azido-ethoxy)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
[2-(2-Azido-ethoxy)-ethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.
[2-(2-Azido-ethoxy)-ethyl]-carbamic acid propyl ester: Similar structure but with a propyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of [2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester lies in its combination of functional groups. The presence of both an azido group and a benzyl ester allows for a wide range of chemical reactions and modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
benzyl N-[2-(2-azidoethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c13-16-15-7-9-18-8-6-14-12(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLKZSWSHFUVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2R,13S,14S,24S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B8148546.png)
![cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]](/img/structure/B8148561.png)




![benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate;hydrochloride](/img/structure/B8148589.png)
![4-Oxo-4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]butanoic acid](/img/structure/B8148595.png)
![[(3aR,5R,6S,6aR)-2,2-dimethyl-6-triethylsilyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8148598.png)

![4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester](/img/structure/B8148623.png)
![7-amino-6-(N-[1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carbonyl]anilino)-3,5-dihydroxy-7-oxoheptanoic acid](/img/structure/B8148644.png)

![[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester](/img/structure/B8148649.png)
